3-Methyl-1-propyl-8-phenylxanthine
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Overview
Description
3-Methyl-1-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-Methyl-1-propyl-8-phenylxanthine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1-propyl-8-phenylxanthine primarily involves its role as an adenosine receptor antagonist . By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neurotransmitter release and stimulation of the central nervous system. This mechanism is similar to that of other xanthine derivatives like caffeine and theophylline.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in chocolate and known for its mild stimulant effects.
Uniqueness
3-Methyl-1-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives
Properties
CAS No. |
129366-44-5 |
---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-methyl-8-phenyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-14(20)11-13(18(2)15(19)21)17-12(16-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |
InChI Key |
VFLDSWMPDOYKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=CC=C3)N(C1=O)C |
Origin of Product |
United States |
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